N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide is an organic compound that features a furan ring, a hydroxyethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of furan-2-carbaldehyde with 2-aminoethanol in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently acetylated to yield the final product. The reaction conditions generally include mild heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide: shares structural similarities with other furan-containing compounds such as furan-2-carboxamide and furan-2-carbaldehyde derivatives.
N-(2-hydroxyethyl)acetamide: is another related compound that lacks the furan ring but retains the hydroxyethyl and acetamide moieties.
Uniqueness
The presence of both the furan ring and the hydroxyethyl group in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
10246-16-9 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C9H13NO3/c1-8(12)10(4-5-11)7-9-3-2-6-13-9/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
WCTLCOCKEZGSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCO)CC1=CC=CO1 |
Origin of Product |
United States |
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